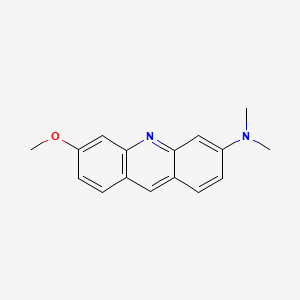

6-methoxy-n,n-dimethylacridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-N,N-dimethylacridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-18(2)13-6-4-11-8-12-5-7-14(19-3)10-16(12)17-15(11)9-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOVJCQISCTEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC3=C(C=CC(=C3)OC)C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233760 | |

| Record name | 3-Dimethylamino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84746-04-3 | |

| Record name | 3-Dimethylamino-6-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Photophysical Characterization of 6 Methoxy N,n Dimethylacridin 3 Amine Derivatives

Electronic Absorption and Steady-State Emission Properties

The electronic absorption and emission spectra of 6-methoxy-n,n-dimethylacridin-3-amine derivatives are governed by the interplay of the electron-donating methoxy (B1213986) and dimethylamino substituents with the acridine (B1665455) core. These interactions give rise to distinct spectral features and photophysical behaviors.

The UV-Vis absorption spectra of 3,6-disubstituted acridine derivatives are characterized by bands corresponding to π-π* electronic transitions within the aromatic system. For a closely related compound, 3-dimethylamino-6-methoxyacridine, the long-wavelength absorption maximum is observed at approximately 465-467 nm (21400-21500 cm⁻¹) with a shoulder at around 493-498 nm (20100-20300 cm⁻¹) when studied in aqueous solution and in stained cells. nih.gov This absorption is attributed to the transition to the first singlet excited state (S₁). In donor-acceptor acridine derivatives, a weak absorption band between 350-400 nm can be attributed to an intramolecular charge transfer (ICT) transition. sci-hub.se

The absorption spectra of these compounds can be influenced by the solvent environment. Generally, increasing the polarity of the solvent can lead to shifts in the absorption maxima, indicative of changes in the electronic distribution in the ground and excited states.

Table 1: UV-Vis Absorption Data for a 3-dimethylamino-6-methoxyacridine Derivative

| Environment | Absorption Maximum (λ_max) | Shoulder (nm) |

|---|---|---|

| Aqueous Solution (pH 6) | ~465 nm | ~493 nm |

Note: Data is for a closely related derivative and may vary for this compound.

Upon excitation, this compound derivatives exhibit fluorescence, with the emission wavelength and quantum yield being highly dependent on the molecular structure and environment. For 3-dimethylamino-6-methoxyacridine, the fluorescence emission is metachromatic, meaning the color of the fluorescence changes depending on its environment. In stained cells, the nucleus exhibits a yellow-green fluorescence with an emission maximum at approximately 549 nm (18200 cm⁻¹), while the cytoplasm and nucleoli show an orange to brownish-red fluorescence with a red-shifted emission maximum at around 617 nm (16200 cm⁻¹). nih.gov This shift is indicative of the probe interacting with different cellular components.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter. For some donor-acceptor acridine derivatives designed for TADF applications, photoluminescence quantum yields can be as high as 79.7% in a doped film state. sci-hub.seresearchgate.net However, the quantum yield can be sensitive to the polarity of the solvent, with some derivatives showing a rapid drop in quantum yield with increasing solvent polarity. sci-hub.se

Table 2: Fluorescence Emission Data for a 3-dimethylamino-6-methoxyacridine Derivative in a Biological System

| Cellular Component | Emission Maximum (λ_em) | Fluorescence Color |

|---|---|---|

| Nucleus | ~549 nm | Yellow-Green |

Note: This data is from a biological staining context and may not represent the behavior in solution.

The presence of the electron-donating methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups at the 6 and 3 positions, respectively, significantly influences the electronic properties of the acridine core. These donor groups increase the electron density of the aromatic system, which generally leads to a bathochromic (red) shift in both the absorption and emission maxima compared to the unsubstituted acridine.

In donor-acceptor systems based on acridine, the nature of the donor group has a pronounced effect. The introduction of electron-donating groups on the acridine donor moiety in a donor-acceptor TADF molecule can lead to a red-shifted emission spectrum. chemrxiv.org This is a general trend observed in many classes of organic dyes where electron-donating substituents decrease the HOMO-LUMO energy gap.

Advanced Luminescence Phenomena and Excited State Dynamics

The specific substitution pattern of this compound, featuring strong electron-donating groups, makes its derivatives potential candidates for advanced luminescence applications involving TADF and ICT processes.

TADF is a mechanism that allows for the harvesting of triplet excitons for light emission, which can significantly enhance the efficiency of OLEDs. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). In donor-acceptor molecules, a small ΔE_ST can be achieved by spatially separating the highest occupied molecular orbital (HOMO), typically localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor.

For acridine-based donor-acceptor molecules, the introduction of electron-donating substituents can influence the TADF properties. For example, in some DMAC-TRZ (9,9-dimethyl-9,10-dihydroacridine donor and a triazine acceptor) derivatives, the presence of electron-donating groups leads to a faster reverse intersystem crossing (RISC) rate constant (k_RISC). chemrxiv.org RISC is the process where triplet excitons are converted back to singlet excitons, which can then decay radiatively, producing delayed fluorescence. A faster k_RISC is generally desirable for efficient TADF. Theoretical studies on acridine derivatives with through-space charge transfer have also shown that the addition of a methoxy group on the donor can influence the TADF properties. acs.org

Table 3: Reverse Intersystem Crossing Rates for Selected Donor-Acceptor Acridine Derivatives

| Compound | k_RISC (s⁻¹) |

|---|---|

| tBuPh-DMAC-TRZ | 9.2 x 10⁵ |

| OMePh-DMAC-TRZ | 7.8 x 10⁵ |

Note: This data is for related donor-acceptor systems and illustrates the effect of electron-donating groups. nih.gov

In molecules with electron-donating and electron-accepting moieties, photoexcitation can lead to an ICT state, where there is a significant transfer of electron density from the donor to the acceptor. This process is often accompanied by a large change in the dipole moment upon excitation and can lead to dual fluorescence, where emission from both a locally excited (LE) state and a charge-transfer state is observed.

In donor-acceptor acridine derivatives, the absorption spectrum may show a weak band corresponding to the ICT transition. sci-hub.se The fluorescence of such molecules is often highly sensitive to the polarity of the solvent, with a more pronounced red-shift in the emission spectrum in more polar solvents due to the stabilization of the polar ICT state. The analysis of fluorescence decays in different solvents can reveal the dynamics of the ICT state formation and decay. acs.org For some 9-aminoacridine (B1665356) derivatives, short-lived components in the fluorescence decay have been ascribed to the formation and decay of the ICT state. acs.org

The synthesized compounds with a donor-acceptor architecture often exhibit absorption spectra characteristic of ICT phenomena. The analysis of the HOMO and LUMO can be used to understand the charge transfer within the molecule. researchgate.net

Aggregation-Induced Emission (AIE) Enhancement in Acridine Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. nih.gov This effect is contrary to the more common aggregation-caused quenching (ACQ) where molecular aggregation leads to a decrease in fluorescence intensity. The underlying mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state. nih.gov

In acridine systems, the AIE phenomenon has been observed in various derivatives. For instance, a three-dimensional luminophore incorporating a 9,9'-dimethyl-9,10-dihydroacridine unit linked to a spiro[fluorene-9,9'-xanthene] (B3069175) (SFX-Ad) core demonstrates typical AIE activity. rsc.org This molecule is weakly emissive in a dilute solution but shows enhanced emission in the aggregated state. rsc.org The highly twisted structure of such molecules prevents strong intermolecular π-π stacking in the solid state, which would otherwise quench fluorescence. Instead, the aggregation restricts the intramolecular rotations of the phenyl rings, thus blocking non-radiative decay pathways and promoting radiative emission. rsc.orgnih.gov

The AIE properties can be modulated by the molecular structure and the aggregation conditions. For this compound, the presence of the methoxy and dimethylamino groups could influence its AIE behavior by affecting intermolecular interactions and the electronic nature of the acridine core. The formation of J-aggregates and the inhibition of intramolecular rotation are key factors that can induce emission in the aggregated state for similar organic molecules. nih.gov

Table 1: Examples of AIE-Active Acridine Derivatives and Their Properties

| Compound/System | Solvent/State | Emission Behavior | Reference |

| Spiro(fluorene-9,9′-xanthene) with 9,9′-dimethyl-9,10-dihydroacridine | Dilute Solution | Weak Emission | rsc.org |

| Spiro(fluorene-9,9′-xanthene) with 9,9′-dimethyl-9,10-dihydroacridine | H-aggregate State | Enhanced Emission | rsc.org |

| 4-hydroxy-3-methoxybenzaldehyde azine | Dilute DMSO solution (excited at 360 nm) | No Emission | nih.gov |

| 4-hydroxy-3-methoxybenzaldehyde azine | Aggregated in DMSO (excited at 440 nm) | Green Emission | nih.gov |

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence spectroscopy provides critical insights into the excited-state dynamics of fluorescent molecules, including their lifetime and the kinetics of various decay processes.

The fluorescence lifetime (τ) is an intrinsic property of a fluorophore that represents the average time it spends in the excited state before returning to the ground state. For acridine derivatives, fluorescence lifetimes can be influenced by factors such as the solvent environment and molecular structure. nih.govnih.gov For example, the fluorescence lifetime of Acridine Red is significantly longer than that of Pyronin Y and Pyronin B, which is attributed to the influence of alkyl groups on the nitrogen atom affecting the rate of internal conversion. nih.gov

Fluorescence decay is often monitored using techniques like time-correlated single photon counting (TCSPC). nih.gov The decay profiles can be simple single-exponential decays or more complex multi-exponential decays, indicating the presence of multiple emitting species or complex decay pathways. For instance, the fluorescence decay of 6-methoxy quinoline (B57606) in various solvents exhibits biexponential behavior, suggesting the existence of two different conformers with distinct excited electronic states. researchgate.net Similarly, acridine orange, when interacting with DNA, shows fluorescence decay characteristics that are dependent on the ratio of nucleotides to dye molecules. nih.gov

Table 2: Representative Fluorescence Lifetimes of Acridine Derivatives in Different Environments

| Compound | Solvent/Environment | Fluorescence Lifetime (ns) | Reference |

| Acridine | pH > 8 | ~20 ns (total change from low to high pH) | researchgate.net |

| Acridine Orange | Bound to DNA | Varies with nucleotide/dye ratio | nih.gov |

| Acridine Red | Ethanol | 3.87 | acs.org |

| Pyronin Y | Ethanol | 2.32 | acs.org |

| Pyronin B | Ethanol | 2.01 | acs.org |

Delayed fluorescence (DF) is a phenomenon where a molecule in a triplet excited state returns to the singlet excited state via reverse intersystem crossing (RISC) and then emits a photon. This process is often thermally activated, and such materials are known as thermally activated delayed fluorescence (TADF) emitters. The rate of RISC (kRISC) is a critical parameter for the efficiency of TADF.

Acridine-based compounds have been designed as efficient TADF materials. For a TADF compound to be highly efficient, it should possess both a high radiative decay rate (kr) and a high RISC rate. rsc.org In a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), a high kRISC is achieved by designing the molecule to have a small energy gap between the lowest singlet (S1) and triplet (T1) states. rsc.org

The photophysics of spiro compounds containing acridine moieties can be complex, with the TADF mechanism being critically controlled by local acceptor nπ* states. acs.org The singlet nπ* state can undergo rapid intersystem crossing to populate a close-lying triplet state, from which RISC can occur. acs.org The delayed fluorescence of acridine yellow in a rigid saccharide glass has been observed to be highly temperature-sensitive due to the activated nature of the RISC process. instras.com

Table 3: Photophysical Parameters of an Acridine-Based TADF Material

| Compound | Parameter | Value | Reference |

| 3,6-DPXZ-AD | kr (Radiative decay rate) | 1.4 × 107 s-1 | rsc.org |

| 3,6-DPXZ-AD | kRISC (RISC rate) | High (specific value not provided) | rsc.org |

| Spiro Acridine-Anthracenone | kRISC (RISC rate) | Can reach 107 s-1 | acs.org |

Advanced Spectroscopic Techniques for Structural Elucidation Beyond Identification

While basic spectroscopic methods are used for initial identification, a combination of advanced techniques is necessary for the complete structural elucidation of complex molecules like this compound. numberanalytics.comjchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are powerful tools for establishing the connectivity of atoms within a molecule. numberanalytics.comjchps.com For acridine derivatives, specific NMR experiments can help determine the conformation of substituents. For example, two-bond heteronuclear spin-spin coupling constants and NOESY experiments have been used to determine the conformation around the C(O)-N bond in acridine-based N-acylhydrazone derivatives. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. numberanalytics.comjchps.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can yield valuable information about the molecular structure and the nature of substituent groups.

Infrared (IR) and UV-Visible Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups (e.g., C-O for the methoxy group, C-N for the amine). numberanalytics.comjchps.com UV-Visible absorption spectroscopy provides information about the electronic transitions within the conjugated acridine core. Changes in the absorption spectra upon interaction with other molecules, such as DNA, can indicate the nature of the binding interaction. nih.gov

By integrating the data from these various spectroscopic techniques, a comprehensive and unambiguous structural assignment of this compound and its derivatives can be achieved. numberanalytics.comjchps.com

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the advanced applications of the chemical compound “this compound” as detailed in the requested outline.

Extensive queries for each specified subsection, including its use as a molecular probe, in mechanistic studies of nucleic acid binding, as a sensor for the intracellular microenvironment, for organelle tracking, ion sensing, probing redox environments, and its role in optoelectronics and materials science, did not yield any research findings directly pertaining to "this compound".

While the broader class of acridine derivatives has been investigated for such applications nih.govnih.govmdpi.comrsc.orgresearchgate.netresearchgate.netnih.govrsc.orgnih.gov, the specific properties and functionalities of "this compound" have not been documented in the context of the requested advanced research topics. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline and focuses solely on this compound.

Advanced Research Applications and Mechanistic Insights

Chemical Reactivity and Catalytic Roles

Detailed studies on the specific redox potentials and electron transfer mechanisms of 6-methoxy-n,n-dimethylacridin-3-amine were not found in the reviewed scientific literature.

While data on this compound is scarce, extensive research exists on the photocatalytic degradation of structurally related acridine (B1665455) dyes, such as Acridine Orange (AO). These dyes are often found in industrial effluents and are difficult to remove by conventional methods. conicet.gov.ar Heterogeneous photocatalysis using semiconductor nanoparticles has proven to be an effective method for their degradation. conicet.gov.ardeswater.com

The process typically involves the irradiation of a semiconductor catalyst, like titanium dioxide (TiO2) or sodium bismuthate (NaBiO3), with light, which generates electron-hole pairs. This leads to the production of highly reactive oxygen species, most importantly hydroxyl radicals (•OH). conicet.gov.ar These radicals are powerful oxidizing agents that can break down the complex acridine dye molecules into simpler, less harmful substances like CO2 and water. conicet.gov.arneptjournal.com

Several factors influence the efficiency of this process, including the type of catalyst, catalyst dosage, pH of the solution, and the initial concentration of the dye. mdpi.com For example, anatase TiO2 has been shown to be more effective than rutile TiO2 for degrading acridine dyes, a difference attributed to its larger specific surface area and higher number of active sites. conicet.gov.ar Studies on the degradation of Acridine Orange with NaBiO3 under visible light have reported degradation rates as high as 99% under optimal conditions. mdpi.com The degradation pathway often proceeds via a stepwise N-de-methylation of the amine groups on the acridine structure. deswater.com

Table 2: Summary of Photocatalytic Degradation Studies on Related Acridine Dyes

| Acridine Compound | Catalyst | Light Source | Key Finding |

|---|---|---|---|

| Acridine Orange (AO) | Anatase TiO2 | UV | 97% degradation in 6.7 hours. conicet.gov.ar |

| Acridine Orange (AO) | Rutile TiO2 | UV | 67% degradation in 8 hours. conicet.gov.ar |

| Acridine Orange (AO) | NaBiO3 | Visible Light | 99% degradation in 160 minutes at optimal dosage and pH. mdpi.com |

| Acridine Orange (AO) | ZnO-clay nanocomposite | UV | ~98% removal in 90 minutes. deswater.com |

Molecular Interactions in Corrosion Inhibition Research

Acridine and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. bohrium.comnih.gov The inhibitive properties of these molecules stem from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The molecular interactions driving this process are multifaceted and depend on the specific inhibitor, metal, and corrosive environment. The key structural features of acridine derivatives that contribute to their effectiveness include:

Nitrogen Heteroatom: The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal atoms, leading to chemisorption. nih.gov In acidic solutions, the nitrogen atom can become protonated, allowing for electrostatic interaction (physisorption) with the negatively charged metal surface (at potentials negative to the potential of zero charge). bohrium.com

Aromatic Rings and π-Electrons: The planar structure and extensive π-system of the acridine core allow for strong interaction with the metal surface through the sharing of π-electrons. nih.govpcbiochemres.com This facilitates efficient surface coverage. pcbiochemres.com

Substituent Groups: Functional groups on the acridine ring, such as amine and methoxy (B1213986) groups, can further enhance inhibition efficiency by increasing the electron density on the molecule, which strengthens its ability to donate electrons to the metal surface. nih.gov

The adsorption process can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (coordinate covalent bonding). nih.gov This adsorption blocks the active sites for corrosion, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.org Computational studies using quantum chemical analysis have been employed to understand these interactions, correlating parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with inhibition efficiency. pcbiochemres.compcbiochemres.com Generally, a higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing the inhibitor's performance. pcbiochemres.com

Adsorption Mechanisms on Metal Surfaces

No data available.

Inhibitor Performance and Surface Chemistry

No data available.

Structure Property Relationships and Rational Design Principles

Influence of Substituent Position and Electronic Nature on Photophysical Properties

The photophysical properties of acridine (B1665455) derivatives, including 6-methoxy-n,n-dimethylacridin-3-amine, are profoundly influenced by the nature and position of substituents on the acridine core. The methoxy (B1213986) (-OCH3) group at the 6-position and the dimethylamino (-N(CH3)2) group at the 3-position are not arbitrary placements; they are strategically located to modulate the electronic and, consequently, the photophysical behavior of the molecule.

The dimethylamino group at the 3-position acts as a strong electron-donating group. This donation of electron density to the aromatic system significantly impacts the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). Generally, electron-donating groups raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap typically results in a bathochromic shift, meaning the molecule absorbs and emits light at longer wavelengths.

The planar structure of the acridine ring is crucial for its ability to intercalate into DNA, a property that is exploited in its biological applications. The substituents can also influence this planarity and, consequently, the binding affinity and specificity.

Table 1: Predicted Influence of Substituents on Photophysical Properties of this compound

| Substituent | Position | Electronic Nature | Predicted Effect on Photophysical Properties |

| -N(CH3)2 | 3 | Strong Electron-Donating | Red-shift in absorption and emission spectra, potential increase in fluorescence quantum yield. |

| -OCH3 | 6 | Moderate Electron-Donating | Further modulation of electronic structure, contributing to the overall spectral characteristics. |

It is the synergistic effect of these substituents that endows this compound with its specific fluorescent signature, making it a valuable tool for various detection and imaging applications.

Rational Design Strategies for Enhanced Performance in Sensing and Optoelectronic Devices

The rational design of fluorescent probes like this compound is a cornerstone of developing advanced sensing and optoelectronic technologies. The goal is to create molecules with tailored properties, such as high sensitivity, selectivity, and brightness, for specific applications.

For sensing applications, the acridine scaffold can be modified to incorporate recognition moieties that selectively bind to a target analyte. This binding event can then trigger a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength, allowing for the detection of the analyte. The electron-rich nature of this compound makes it a good candidate for the development of sensors for electron-deficient species or for monitoring changes in the local environment, such as polarity.

Strategies for Improving Photostability and Environmental Robustness

A significant challenge in the application of fluorescent molecules is their susceptibility to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce upon prolonged exposure to light. Improving the photostability and environmental robustness of compounds like this compound is an active area of research.

One common strategy to enhance photostability is to limit the formation of reactive oxygen species (ROS), which are often implicated in the degradation of fluorophores. This can be achieved by modifying the electronic structure of the acridine ring to disfavor the population of the triplet state, a long-lived excited state that can react with molecular oxygen to produce ROS.

Another approach involves the incorporation of photostabilizing groups into the molecular structure. These groups can act as antioxidants or quenchers of reactive species, thereby protecting the fluorophore from degradation. Additionally, encapsulating the dye within a protective matrix, such as a polymer or a silica (B1680970) nanoparticle, can shield it from the surrounding environment and improve its long-term stability.

Environmental robustness also entails ensuring that the fluorescent properties of the probe are not overly sensitive to changes in the local environment, such as pH or ionic strength, unless this sensitivity is the basis of its sensing mechanism. This can be achieved through careful selection of substituents that minimize unwanted environmental effects.

Correlation of Molecular Structure with Biological Interaction Specificity (Mechanistic)

The biological activity of acridine derivatives is intrinsically linked to their molecular structure. The planar aromatic system of the acridine core allows these molecules to intercalate between the base pairs of DNA, a mode of interaction that is central to their use as DNA stains and as potential therapeutic agents.

Mechanistically, the interaction of this compound with DNA can be studied using various biophysical techniques, such as fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR). These studies can provide detailed insights into the binding mode, stoichiometry, and thermodynamic parameters of the interaction. Understanding these structure-interaction relationships at a mechanistic level is essential for the rational design of new acridine-based probes and drugs with improved efficacy and specificity.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes for Complex Acridine (B1665455) Architectures

The synthesis of acridine derivatives has evolved significantly from classical methods, which often required harsh conditions. nih.gov Modern approaches are increasingly focused on efficiency, sustainability, and the ability to create complex, multi-substituted architectures. chemicalbook.com Future research into the synthesis of 6-methoxy-n,n-dimethylacridin-3-amine could explore these advanced methodologies.

Traditional routes like the Bernthsen synthesis, involving the reaction of a diphenylamine (B1679370) with a carboxylic acid, could be adapted for this specific molecule. mdpi.comnih.gov However, newer, more sophisticated methods are likely to yield better results. semanticscholar.org Palladium-catalyzed cross-coupling reactions and copper-catalyzed Ullmann-type reactions, for instance, offer greater control and efficiency in forming the tricyclic acridine core. semanticscholar.org Microwave-assisted synthesis presents another avenue, known for accelerating reaction times and improving yields in a more environmentally friendly manner. ottokemi.com

A key research goal would be the development of a modular, one-pot synthesis that allows for the easy introduction of the methoxy (B1213986) and dimethylamino groups, as well as other functionalities. chemicalbook.com Such a route would facilitate the creation of a library of related compounds for structure-activity relationship studies.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesis | Key Challenges |

|---|---|---|

| Bernthsen Synthesis | Utilizes readily available starting materials. | Often requires high temperatures and harsh acidic catalysts (e.g., ZnCl₂). nih.gov |

| Ullmann Reaction | Good for forming C-N bonds. | Typically requires copper catalysts and high temperatures. mdpi.com |

| Palladium-Catalyzed Coupling | High efficiency and selectivity. semanticscholar.org | Catalyst cost and sensitivity can be a concern. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, green chemistry approach. semanticscholar.orgottokemi.com | Requires specialized equipment; optimization of reaction conditions is crucial. |

Exploration of Advanced Multimodal Applications in Sensing and Imaging

Acridine derivatives are well-known for their fluorescent properties, making them valuable as probes and sensors. orgsyn.org Future research should focus on developing this compound as a sophisticated probe for multimodal imaging, a technique that combines multiple imaging methods (e.g., fluorescence, PET, MRI) to provide a more comprehensive understanding of biological systems. honeywell.com

The inherent fluorescence of the acridine core could be fine-tuned by modifying its substituents. The electron-donating nature of the dimethylamino and methoxy groups likely influences the compound's photophysical properties, which could be exploited for developing sensors for specific analytes or cellular environments. semanticscholar.org For instance, research could investigate its potential as an intracellular pH indicator or a nucleic acid probe. orgsyn.org

To achieve multimodality, the this compound scaffold could be functionalized further. Chelating agents could be attached to bind radioactive isotopes for Positron Emission Tomography (PET) imaging, or paramagnetic ions for Magnetic Resonance Imaging (MRI). This would create a single molecular agent capable of providing both optical and radiological or magnetic resonance data, enhancing diagnostic accuracy. honeywell.com

Integration into Hybrid Materials and Nanostructures

The incorporation of acridine derivatives into larger material systems is a promising area of research. semanticscholar.org Future studies on this compound could explore its integration into hybrid materials and nanostructures to create advanced functional materials.

One direction is the synthesis of polymers containing the acridine moiety. By incorporating the compound as a monomer or a pendant group, new polymers with unique optical and electronic properties could be developed for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Another emerging field is the attachment of acridine derivatives to nanoparticles, creating hybrid nanostructures. chemrxiv.org For example, linking this compound to gold or silica (B1680970) nanoparticles could enhance its photostability and allow for targeted delivery in biological imaging applications. The integration with magnetic nanoparticles could also be explored, potentially leading to materials that are both fluorescent and magnetically responsive. chemrxiv.org These hybrid systems could pave the way for new theranostic agents or advanced catalytic platforms. google.com

Advanced In-Situ Spectroscopic Characterization and Real-Time Monitoring

Understanding the dynamic behavior of molecules during chemical reactions or biological interactions is crucial for optimizing their function. Advanced in-situ spectroscopic techniques allow for real-time monitoring of these processes. chemicalbook.com Future research should employ these methods to study this compound under working conditions.

For instance, in-situ fluorescence spectroscopy could be used to monitor how the compound's emission properties change in real-time upon binding to a target analyte, providing detailed kinetic information. nih.gov When used as a catalyst or part of a material, techniques like in-situ X-ray photoelectron spectroscopy (XPS) or X-ray absorption spectroscopy (XAS) could reveal changes in the electronic state and local atomic structure of the acridine molecule during a catalytic cycle. chemicalbook.com This information is invaluable for understanding reaction mechanisms and designing more efficient systems.

Sophisticated Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. Sophisticated computational modeling should be a cornerstone of future research on this compound.

Using methods like Density Functional Theory (DFT), researchers can predict key properties such as the compound's electronic structure, absorption and emission spectra, and redox potentials. This can help in understanding the role of the methoxy and dimethylamino substituents and in predicting how further modifications would tune these properties for specific applications.

Molecular docking simulations can be employed to predict how this compound might interact with biological targets, such as specific proteins or DNA sequences. sigmaaldrich.com These predictive models can significantly accelerate the discovery process by identifying the most promising derivatives for synthesis and experimental testing, saving time and resources. sigmaaldrich.com

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra, HOMO/LUMO energies. | Design of fluorescent probes, electronic materials. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, fluorescence wavelengths. | Optimization of imaging agents. |

| Molecular Docking | Binding affinity and mode to biological macromolecules. | Drug discovery, probe design for biological targets. sigmaaldrich.com |

| Molecular Dynamics (MD) | Conformational changes, stability of complexes over time. | Understanding interactions in complex biological environments. |

Challenges and Opportunities in Fundamental Acridine Chemistry

Despite decades of research, fundamental questions in acridine chemistry remain. The study of this compound provides an opportunity to address some of these challenges. One challenge is achieving highly selective functionalization of the acridine core. Developing reactions that can precisely modify one position without affecting others is a significant goal. semanticscholar.org

Another challenge lies in controlling the photophysical properties of acridines. While they are often fluorescent, issues like aggregation-caused quenching can limit their performance in high concentrations or in the solid state. Research into the specific properties of this compound could provide insights into how substituent patterns can mitigate these effects.

The opportunity lies in harnessing the unique electronic properties conferred by the dual substitution pattern of this molecule. The interplay between the electron-donating methoxy and dimethylamino groups could lead to novel reactivity or enhanced performance in applications ranging from photodynamic therapy to materials science. semanticscholar.org A thorough investigation of its fundamental chemical properties will unlock its full potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-methoxy-N,N-dimethylacridin-3-amine, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves functionalizing an acridine core. A plausible route includes:

Methoxy Introduction : Electrophilic substitution or Ullmann-type coupling to install the methoxy group.

Dimethylamino Installation : Nucleophilic substitution (e.g., replacing a halogen with dimethylamine) or Buchwald-Hartwig amination for Pd-catalyzed C–N bond formation .

- Optimization : Screen catalysts (e.g., Pd(OAc)₂/XPhos), bases (K₂CO₃), and solvents (DMF, toluene). Monitor progress via HPLC or TLC. Reaction temperatures between 60–120°C may enhance yields .

Q. How can researchers confirm the structural identity of this compound experimentally?

- Multi-Technique Validation :

- X-ray Crystallography : Resolve molecular geometry, as demonstrated for structurally related amines (e.g., pyridazin-3-amine derivatives) .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), methoxy singlet (~δ 3.9 ppm), and dimethylamino singlet (~δ 3.1 ppm).

- ¹³C NMR : Methoxy carbon (~δ 55 ppm), dimethylamino carbons (~δ 40–45 ppm) .

- HRMS : Expected [M+H]⁺ at m/z 252.311 (C₁₆H₁₆N₂O⁺) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?

- Key Properties :

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF). Perform shake-flask experiments in buffers (pH 1–14) to quantify solubility .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Reference thermal studies on analogous amines (e.g., azetidine derivatives ).

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction between this compound and DNA?

- Biophysical Assays :

- UV-Vis Titration : Measure hypochromism or bathochromic shifts upon DNA addition (e.g., calf thymus DNA). Calculate binding constants using the Benesi-Hildebrand method.

- Fluorescence Quenching : Track emission changes (λₑₓ ~450 nm for acridines) when bound to DNA. Compare with ethidium bromide controls .

- Circular Dichroism (CD) : Detect DNA conformational changes (e.g., B-to-Z transitions) .

Q. How can researchers investigate the compound’s potential as a fluorescent probe in cellular imaging?

- Methodology :

Fluorescence Spectroscopy : Determine quantum yield (using quinine sulfate as a standard) and Stokes shift in solvents of varying polarity.

Confocal Microscopy : Incubate with live cells (e.g., HeLa) and image using λₑₓ/λₑₘ appropriate for acridine derivatives (e.g., 488/520 nm). Validate specificity with organelle trackers .

Q. What analytical methods resolve contradictions in reported stability data under varying pH conditions?

- Approach :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–60°C. Monitor degradation products via LC-MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- SAR Workflow :

Derivatization : Modify the methoxy position or dimethylamino group (e.g., replace with ethyl or cyclopropyl).

In Vitro Screening : Test against target enzymes (e.g., topoisomerases) or receptors.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.